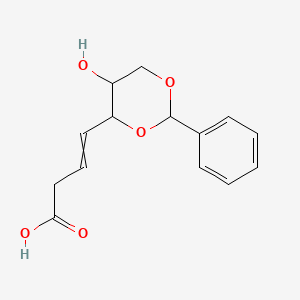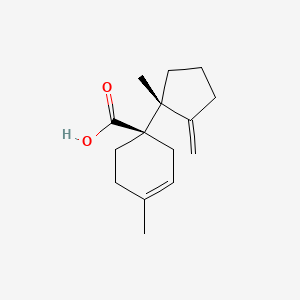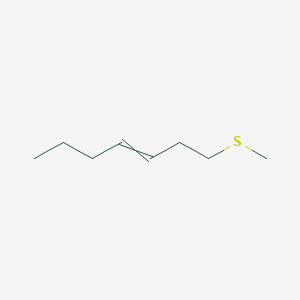
1-(Methylsulfanyl)hept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfanyl)hept-3-ene is an organic compound characterized by a heptene backbone with a methylsulfanyl group attached to the third carbon atom This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)hept-3-ene typically involves the alkylation of a suitable heptene precursor with a methylsulfanyl reagent. One common method is the reaction of 3-heptene with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the heptene and methylthiol are passed over a catalyst bed at elevated temperatures and pressures. This method ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methylsulfanyl)hept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted heptenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Methylsulfanyl)hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfanyl)hept-3-ene involves its interaction with various molecular targets. The double bond in the heptene backbone allows for addition reactions, while the methylsulfanyl group can participate in nucleophilic and electrophilic interactions. These properties enable the compound to act as a versatile intermediate in chemical reactions, facilitating the formation of diverse products.
Comparación Con Compuestos Similares
1-(Methylsulfanyl)hex-3-ene: Similar structure but with a shorter carbon chain.
1-(Methylsulfanyl)oct-3-ene: Similar structure but with a longer carbon chain.
1-(Ethylsulfanyl)hept-3-ene: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness: 1-(Methylsulfanyl)hept-3-ene is unique due to its specific combination of a heptene backbone and a methylsulfanyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
112173-27-0 |
|---|---|
Fórmula molecular |
C8H16S |
Peso molecular |
144.28 g/mol |
Nombre IUPAC |
1-methylsulfanylhept-3-ene |
InChI |
InChI=1S/C8H16S/c1-3-4-5-6-7-8-9-2/h5-6H,3-4,7-8H2,1-2H3 |
Clave InChI |
WJGJSPUDWSAXBA-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-](/img/structure/B14319963.png)
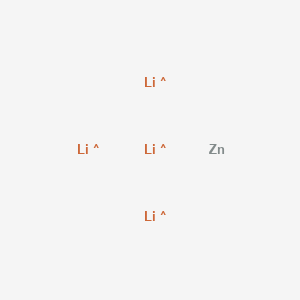
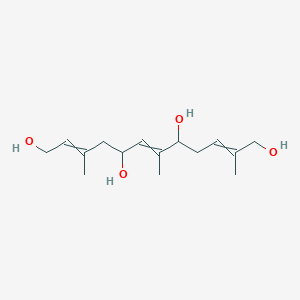
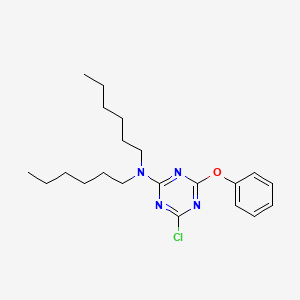
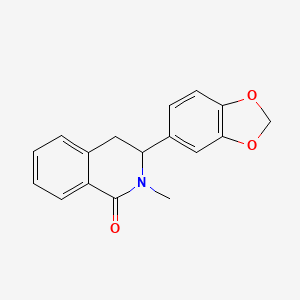
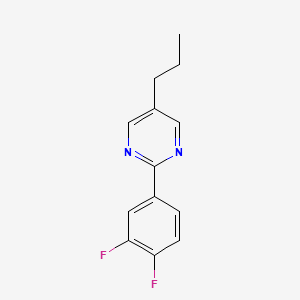
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
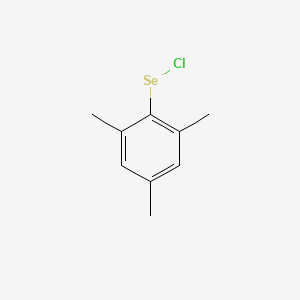
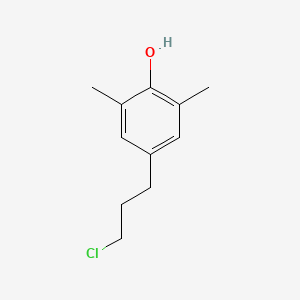
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
